1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone
Overview
Description
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is an organic compound belonging to the class of phenylpyrazoles This compound features a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It can be inferred from related compounds that it might interact with its targets via an addition–elimination mechanism .
Biochemical Pathways
Related compounds, such as pyrazolo[1,5-a]pyrimidines, are known to interfere with purine biochemical reactions .
Result of Action
Related compounds are known to have antitrypanosomal activity .
Biochemical Analysis
Biochemical Properties
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone plays a significant role in biochemical reactions. It interacts with enzymes such as extracellular-signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK), acting as an inhibitor . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and differentiation. The compound’s ability to inhibit these kinases suggests its potential use in studying cellular responses and developing therapeutic agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the MAPK/ERK pathway . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as cell growth, apoptosis, and differentiation. The compound’s impact on these pathways makes it a valuable tool for understanding cellular mechanisms and developing targeted therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an ATP-competitive inhibitor of ERK1 and ERK2, preventing their activation and subsequent signaling . This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses. The compound’s ability to inhibit these kinases highlights its potential as a therapeutic agent in diseases where MAPK/ERK signaling is dysregulated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating signaling pathways without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy. Understanding its metabolic pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its activity and function. Studying its transport and distribution can provide insights into its pharmacokinetics and optimize its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its interactions with biomolecules. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone typically involves the cycloaddition of pyridine N-imine with alkynylphosphonates. This reaction is carried out under oxidative conditions, often using iron(III) nitrate nonahydrate as a catalyst . The reaction yields moderate to good results, depending on the substituents on the alkyne.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same cycloaddition reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Scientific Research Applications
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for diseases involving dysregulated kinase activity, such as cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: Another phenylpyrazole derivative with kinase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also exhibit kinase inhibition and are used in cancer research.
Uniqueness: 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is unique due to its specific inhibition of ERK1 and ERK2, which are critical components of the MAPK pathway. This specificity makes it a valuable tool for studying these kinases and developing targeted therapies.
Biological Activity
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone, a compound with the molecular formula C15H12N2O and a molar mass of 236.27 g/mol, belongs to the class of pyrazolo derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
Property | Value |
---|---|
Molecular Formula | C15H12N2O |
Molar Mass | 236.27 g/mol |
CAS Number | 122643-81-6 |
Hazard Class | Irritant |
Anticancer Activity
Research indicates that pyrazolo derivatives exhibit significant anticancer properties. A study highlighted that compounds structurally related to this compound can inhibit cell viability in various cancer cell lines. For instance, derivatives demonstrated efficacy against colon cancer by inhibiting key signaling pathways such as AKT and mTOR, which are critical for tumor growth and survival .
Case Study:
In a specific study involving pyrazolo[1,5-a]pyrimidines, compounds were tested for their ability to induce apoptosis in cancer cells. The results showed that certain derivatives led to a significant reduction in cell viability and increased apoptosis markers compared to controls .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating inflammatory diseases.
Research Findings:
A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. One derivative showed up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. Compounds derived from this scaffold have shown promising results against pathogens such as E. coli and S. aureus.
Example Study:
In one study, a novel series of pyrazole derivatives were tested against multiple bacterial strains. The results indicated that some compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation: These compounds can modulate signal transduction pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Properties
IUPAC Name |
1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGKMXIFTIXARS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443784 | |
Record name | 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122643-81-6 | |
Record name | 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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